

A Researcher's Guide to Cross-Referencing Spectral Data for 2-Ethylbiphenyl

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Compound of Interest

Compound Name: 1-Ethyl-2-phenylbenzene

Cat. No.: B1583065

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In the landscape of chemical research and drug development, the unambiguous identification of a compound is paramount. Spectroscopic techniques form the bedrock of this characterization, each providing a unique fingerprint of a molecule's structure and connectivity. However, reliance on a single data source can introduce ambiguity and potential errors. This guide provides a comprehensive walkthrough on the critical practice of cross-referencing spectral data for the aromatic hydrocarbon 2-Ethylbiphenyl (CAS No. 1812-51-7) from two authoritative databases: the National Institute of Standards and Technology (NIST) Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).

This guide is structured to provide not just the "what" but the "why" behind the process, empowering researchers to confidently and rigorously validate their own experimental findings. We will delve into the nuances of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, comparing the data available from these key resources.

The Imperative of Cross-Referencing

Instrumental variations, sample preparation methods, and data processing algorithms can all introduce subtle differences in spectral data. Cross-referencing data from multiple, well-curated databases serves as a vital self-validating mechanism. It allows researchers to:

- Confirm the identity of a synthesized or isolated compound: By comparing experimental data with multiple reference spectra, confidence in the structural assignment is significantly increased.

- Identify potential impurities: Discrepancies between an experimental spectrum and reference data may indicate the presence of contaminants.
- Understand the influence of experimental conditions: Variations in reported spectra can sometimes be attributed to different solvents, concentrations, or instrument parameters, providing valuable insights for method development.

A Comparative Analysis of Spectral Data for 2-Ethylbiphenyl

To illustrate the process of cross-referencing, we will examine the spectral data for 2-Ethylbiphenyl obtained from the NIST Chemistry WebBook and SDBS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, offering crucial clues about its molecular weight and structure. The primary source for electron ionization mass spectrometry (EI-MS) data for 2-Ethylbiphenyl is the NIST Chemistry WebBook.^{[1][2][3]}

Database	Molecular Ion (M+) [m/z]	Base Peak [m/z]	Key Fragmentation Peaks [m/z] (Relative Intensity)
NIST Chemistry WebBook	182	167	165 (35%), 152 (20%), 115 (10%), 91 (5%)

The mass spectrum reveals a molecular ion peak at m/z 182, corresponding to the molecular weight of 2-Ethylbiphenyl ($C_{14}H_{14}$). The base peak at m/z 167 is attributed to the loss of a methyl group ($[M-15]^+$), a characteristic fragmentation pattern for ethyl-substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. We will examine both 1H and ^{13}C NMR data, primarily sourced from the

Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Database	Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
SDBS	7.50 - 7.20	m	9H	Aromatic protons
2.65	q	2H	-CH ₂ -	
1.25	t	3H	-CH ₃	

The ¹H NMR spectrum from SDBS shows a complex multiplet in the aromatic region (7.50-7.20 ppm) integrating to nine protons. The ethyl group is clearly identified by the quartet at 2.65 ppm (the -CH₂- group adjacent to a methyl group) and the triplet at 1.25 ppm (the -CH₃ group adjacent to a methylene group).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Database	Chemical Shift (δ) [ppm]	Assignment
SDBS	142.1, 141.8, 138.9, 129.8, 129.3, 128.0, 127.2, 126.8, 125.8	Aromatic carbons
26.0	-CH ₂ -	
15.8	-CH ₃	

The ¹³C NMR spectrum from SDBS displays nine distinct signals in the aromatic region, consistent with the nine different carbon environments in the two phenyl rings of 2-

Ethylbiphenyl. The aliphatic carbons of the ethyl group are observed at 26.0 ppm (-CH₂-) and 15.8 ppm (-CH₃).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum for 2-Ethylbiphenyl is available from SDBS.

Database	Frequency (cm ⁻¹)	Intensity	Assignment
SDBS	3060 - 3010	m	C-H stretch (aromatic)
2965 - 2870	s	C-H stretch (aliphatic)	
1600, 1480, 1450	m	C=C stretch (aromatic ring)	
770, 740	s	C-H bend (out-of-plane, ortho-disubstituted)	

The IR spectrum from SDBS shows characteristic absorptions for an aromatic compound with aliphatic substitution. The peaks in the 3060-3010 cm⁻¹ region are indicative of aromatic C-H stretching, while the strong absorptions between 2965 and 2870 cm⁻¹ correspond to the C-H stretching of the ethyl group. The sharp peaks at 770 and 740 cm⁻¹ are characteristic of ortho-disubstitution on a benzene ring.

Experimental Workflow for Spectral Data Cross-Referencing

The following section outlines a systematic approach to acquiring and cross-referencing spectral data for a compound of interest, using 2-Ethylbiphenyl as an example.

Step-by-Step Methodology

- **Initial Compound Identification:** Begin by determining the key identifiers for your compound, including its chemical name, CAS Registry Number, and molecular formula. For 2-

Ethylbiphenyl, these are:

- Name: 2-Ethylbiphenyl
- CAS No.: 1812-51-7
- Formula: C₁₄H₁₄
- Database Search Strategy:
 - NIST Chemistry WebBook: Navigate to the NIST Chemistry WebBook website. Use the "Name" or "CAS No." search option to locate the entry for 2-Ethylbiphenyl.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Spectral Database for Organic Compounds (SDBS): Access the SDBS website. Utilize the "Compound Name" or "CAS No." search functionality to find the spectral data for 2-Ethylbiphenyl.
- Data Acquisition and Extraction:
 - Mass Spectrometry (from NIST): Locate the "Mass spectrum (electron ionization)" section. Record the m/z values and relative intensities of the molecular ion, base peak, and other significant fragments.
 - NMR Spectroscopy (from SDBS):
 - ¹H NMR: Open the proton NMR spectrum. For each signal, record the chemical shift (ppm), the multiplicity (e.g., s, d, t, q, m), and the integration value.
 - ¹³C NMR: Access the carbon NMR spectrum. Record the chemical shifts (ppm) of all unique carbon signals.
 - Infrared Spectroscopy (from SDBS): View the FT-IR spectrum. Identify and record the frequencies (cm⁻¹) of the major absorption bands and note their relative intensities (strong, medium, weak).
- Data Comparison and Analysis:

- Create a summary table for each spectroscopic technique, listing the data obtained from each database.
- Compare the key features of the spectra. Note any significant differences in peak positions or relative intensities.
- If discrepancies are observed, consider the experimental details provided by the databases (e.g., solvent for NMR, instrument type) to understand the potential sources of variation.
- Experimental Data Correlation:
 - Acquire the experimental spectra (MS, NMR, IR) for your sample of 2-Ethylbiphenyl under appropriate conditions.
 - Carefully compare your experimental data with the cross-referenced database information.
 - A strong correlation across all three techniques provides high confidence in the identity and purity of your compound.

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the logical flow of spectral data acquisition and cross-referencing.

Caption: Workflow for Acquiring and Cross-Referencing Spectral Data.

Caption: Logical Relationship in Spectral Data Cross-Validation.

Conclusion

The rigorous identification of chemical compounds is a cornerstone of scientific integrity. By embracing the practice of cross-referencing spectral data from multiple reputable databases, researchers can significantly enhance the reliability of their findings. This guide has demonstrated a systematic approach to this process using 2-Ethylbiphenyl as a model compound, drawing upon the rich data resources of the NIST Chemistry WebBook and the Spectral Database for Organic Compounds. Adherence to such validation workflows is not merely good practice; it is essential for the advancement of robust and reproducible science.

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